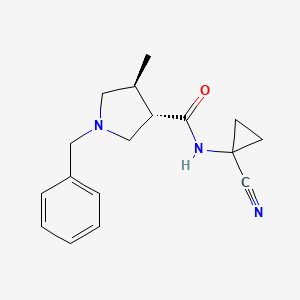![molecular formula C19H22ClN3OS B2558866 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide CAS No. 897457-81-7](/img/structure/B2558866.png)
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide, also known as CPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPT belongs to the class of imidazo[2,1-b][1,3]thiazoles, which are known to exhibit a wide range of biological activities.
Scientific Research Applications
Cytotoxic Activity
- A study by Ding et al. (2012) synthesized novel compounds bearing the imidazo[2,1-b]thiazole scaffold, showing potential cytotoxicity against human cancer cell lines such as HepG2 and MDA-MB-231. One compound, in particular, showed significant inhibition against MDA-MB-231 cell line, suggesting a potential as a cancer therapy agent (Ding et al., 2012).
Antiviral and Antimicrobial Activities
- Fascio et al. (2019) reported the synthesis of imidazo[2,1-b][1,3,4]thiadiazoles from carbohydrates, demonstrating antiviral activity against Junín virus, the etiological agent of Argentine hemorrhagic fever. The p-chlorophenyl derivatives showed activity in micromolar concentration (Fascio et al., 2019).
- Novel imidazo[2,1-b][1,3,4]thiadiazole compounds synthesized in a study by Taflan et al. (2019) exhibited high anti-tuberculosis activities at low concentrations and showed activity against both gram-positive and gram-negative bacteria, highlighting their potential as antimicrobial agents (Taflan et al., 2019).
Pharmacological Applications
- A paper by Noolvi et al. (2011) focused on the synthesis and anticancer evaluation of 2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole derivatives. One compound exhibited notable selectivity toward leukemic cancer cell lines, indicating the potential for further development into therapeutic agents (Noolvi et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide interacts with its target, the CAR, by stimulating its nuclear translocation . This means that the compound binds to the CAR, activating it and causing it to move into the nucleus of the cell . Once in the nucleus, the CAR can bind to specific sequences of DNA, leading to changes in gene expression .
Biochemical Pathways
The activation and nuclear translocation of the CAR by 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide affects various biochemical pathways. These include pathways involved in drug metabolism and transport . The downstream effects of these changes can include increased metabolism and excretion of certain drugs .
Pharmacokinetics
Given its role in stimulating the car, it is likely that this compound may influence its own metabolism and bioavailability .
Result of Action
The molecular and cellular effects of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide’s action include changes in gene expression related to drug metabolism and transport . This can lead to changes in the way the body processes certain drugs, potentially affecting their efficacy and toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide. For example, factors such as pH and temperature could potentially affect the stability of the compound. Additionally, the presence of other drugs or substances that also interact with the CAR could potentially influence the efficacy of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide .
properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3OS/c1-3-9-22(10-4-2)18(24)11-16-13-25-19-21-17(12-23(16)19)14-5-7-15(20)8-6-14/h5-8,12-13H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGFCCSLDJNQTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(1,3-Dioxolan-2-ylmethoxy)-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2558787.png)

![3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2558789.png)

![5-(hydroxymethyl)-2-imino-N-(4-methoxyphenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2558792.png)

![N-cycloheptyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2558794.png)

![Methyl 2-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2558798.png)

![1-[1-(4-Methanesulfonylphenyl)ethyl]piperidin-4-amine](/img/structure/B2558803.png)